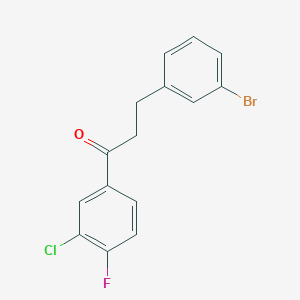![molecular formula C8H11NO3S B1532504 3-[(1S)-1-羟乙基]苯-1-磺酰胺 CAS No. 1372452-60-2](/img/structure/B1532504.png)
3-[(1S)-1-羟乙基]苯-1-磺酰胺
描述
“3-[(1S)-1-hydroxyethyl]benzene-1-sulfonamide” is a chemical compound with the CAS Number: 1372452-60-2 . It has a molecular weight of 201.25 .
Molecular Structure Analysis
The IUPAC name for this compound is “3-[(1S)-1-hydroxyethyl]benzenesulfonamide” and its InChI Code is "1S/C8H11NO3S/c1-6(10)7-3-2-4-8(5-7)13(9,11)12/h2-6,10H,1H3,(H2,9,11,12)/t6-/m0/s1" . The InChI key is "PTCFLPVOXDDUJB-LURJTMIESA-N" .
Physical And Chemical Properties Analysis
The molecular weight of “3-[(1S)-1-hydroxyethyl]benzene-1-sulfonamide” is 201.25 . Unfortunately, other specific physical and chemical properties like density, boiling point, etc., are not available in the retrieved data.
科学研究应用
Antiviral Agents
Sulfonamides, including derivatives of 3-[(1S)-1-hydroxyethyl]benzene-1-sulfonamide, have been identified as potential antiviral agents. They are being studied for their efficacy against a variety of viruses, such as coxsackievirus B, enteroviruses, encephalomyocarditis viruses, adenoviruses, human parainfluenza viruses, Ebola virus, Marburg virus, SARS-CoV-2, HIV, and others . The ability to inhibit viral proteases, which are essential for viral replication, makes these compounds valuable in the development of new antiviral drugs.
Antibacterial Activity
The sulfonamide group is a well-known motif in antibacterial drugs. Compounds like 3-[(1S)-1-hydroxyethyl]benzene-1-sulfonamide exhibit a broad spectrum of antibacterial activity. They work by inhibiting the bacterial enzyme dihydropteroate synthetase, which is crucial for folate synthesis in bacteria, thereby preventing bacterial growth and multiplication .
Anti-Carbonic Anhydrase Activity
Sulfonamides are also known for their anti-carbonic anhydrase activity. This property allows them to be used in the treatment of conditions like glaucoma, where reducing the production of aqueous humor in the eye can help to lower intraocular pressure .
Treatment of Inflammatory Conditions
Due to their pharmacological properties, sulfonamides can play a role in treating inflammatory conditions. They can modulate the body’s inflammatory response, providing relief in various inflammatory diseases .
Diuretic Applications
Sulfonamides have diuretic properties, which means they can increase the excretion of water from the body. This makes them useful in the management of conditions like hypertension and congestive heart failure, where removing excess fluid from the body is beneficial .
Hypoglycemic Effects
Some sulfonamides have been shown to have hypoglycemic effects, making them potential candidates for the treatment of diabetes. They can help in lowering blood sugar levels by various mechanisms, including the inhibition of certain enzymes involved in glucose metabolism .
Thyroiditis Treatment
The anti-inflammatory and immunomodulatory properties of sulfonamides can be leveraged in the treatment of thyroiditis, an inflammation of the thyroid gland. This can help in managing symptoms and preventing complications associated with the condition .
Computational Chemistry Studies
Sulfonamides, including 3-[(1S)-1-hydroxyethyl]benzene-1-sulfonamide, are subjects of computational chemistry studies to understand their structure and interactions at the molecular level. These studies can predict the behavior of these compounds in biological systems and aid in the design of new drugs with improved efficacy and reduced toxicity .
作用机制
Target of Action
The primary targets of 3-[(1S)-1-hydroxyethyl]benzene-1-sulfonamide are carbonic anhydrase and dihydropteroate synthetase . These enzymes play crucial roles in various physiological processes. Carbonic anhydrase is involved in maintaining acid-base balance in the body, while dihydropteroate synthetase is essential for the synthesis of folic acid, a vital component for DNA replication .
Mode of Action
3-[(1S)-1-hydroxyethyl]benzene-1-sulfonamide interacts with its targets by acting as a competitive inhibitor . It competes with para-aminobenzoic acid (PABA) for binding to the active site of dihydropteroate synthetase . This competition inhibits the normal function of the enzyme, disrupting the synthesis of folic acid .
Biochemical Pathways
The inhibition of dihydropteroate synthetase disrupts the folic acid metabolism cycle . Folic acid is crucial for the synthesis of nucleic acids. Therefore, the inhibition of its synthesis affects the replication and survival of cells, particularly rapidly dividing cells such as bacteria .
Pharmacokinetics
They are widely distributed throughout all tissues, achieving high levels in pleural, peritoneal, synovial, and ocular fluids . Their antibacterial action can be inhibited by pus .
Result of Action
The result of the action of 3-[(1S)-1-hydroxyethyl]benzene-1-sulfonamide is the inhibition of bacterial growth . By disrupting the synthesis of folic acid, it prevents the production of nucleic acids, thereby inhibiting the multiplication of bacteria .
Action Environment
The action, efficacy, and stability of 3-[(1S)-1-hydroxyethyl]benzene-1-sulfonamide can be influenced by various environmental factors. For instance, the presence of pus can inhibit its antibacterial action . Additionally, the pH of the environment can affect the ionization state of the compound, potentially influencing its absorption and distribution .
属性
IUPAC Name |
3-[(1S)-1-hydroxyethyl]benzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO3S/c1-6(10)7-3-2-4-8(5-7)13(9,11)12/h2-6,10H,1H3,(H2,9,11,12)/t6-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTCFLPVOXDDUJB-LURJTMIESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CC=C1)S(=O)(=O)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CC(=CC=C1)S(=O)(=O)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(3R,4S)-1-Tert-butyl 3-methyl 4-(1-pivaloyl-2,3-dihydro-1H-pyrido[2,3-B][1,4]oxazin-6-YL)pyrrolidine-1,3-dicarboxylate](/img/structure/B1532421.png)
![5-Bromo-2-ethyl-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1532422.png)

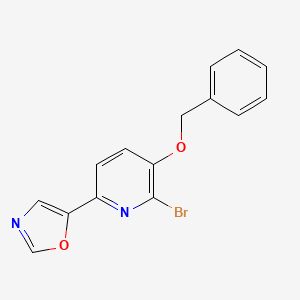

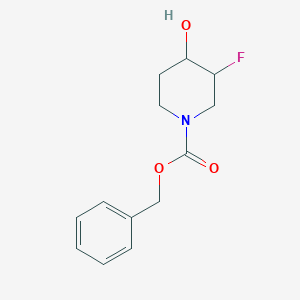
![8-Benzyl 1-tert-butyl 1,8-diazaspiro[5.5]undecane-1,8-dicarboxylate](/img/structure/B1532430.png)
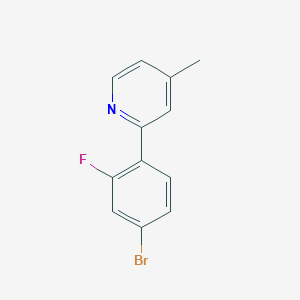
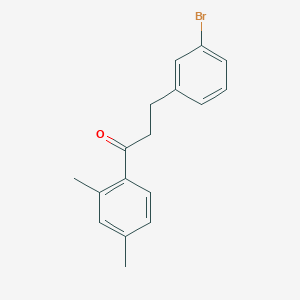
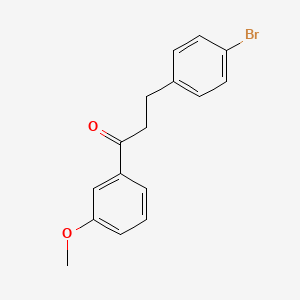
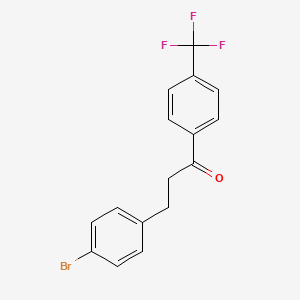
![6-chloro-1-methyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1532439.png)

